molecular formula C10H8BrNO3 B1412539 Ethyl 4-bromo-2-cyano-6-hydroxybenzoate CAS No. 1807025-25-7

Ethyl 4-bromo-2-cyano-6-hydroxybenzoate

Cat. No.: B1412539
CAS No.: 1807025-25-7
M. Wt: 270.08 g/mol
InChI Key: QLJQOQRCEOEVNZ-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2-cyano-6-hydroxybenzoate is an organic compound with the molecular formula C10H8BrNO3 It is a derivative of benzoic acid, featuring a bromine atom, a cyano group, and a hydroxy group on the benzene ring, along with an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-2-cyano-6-hydroxybenzoate typically involves the bromination of ethyl 2-cyano-6-hydroxybenzoate. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-2-cyano-6-hydroxybenzoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The cyano group can be reduced to an amine or other functional groups using reducing agents like lithium aluminum hydride.

    Ester hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Ester hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzoates with various functional groups.

    Reduction: Formation of ethyl 4-amino-2-cyano-6-hydroxybenzoate or other reduced derivatives.

    Ester hydrolysis: Formation of 4-bromo-2-cyano-6-hydroxybenzoic acid.

Scientific Research Applications

Ethyl 4-bromo-2-cyano-6-hydroxybenzoate has several applications in scientific research:

    Organic synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal chemistry: Investigated for its potential as a building block in the development of pharmaceutical compounds.

    Material science: Utilized in the preparation of functional materials with specific properties.

    Biological studies: Explored for its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-2-cyano-6-hydroxybenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine, cyano, and hydroxy groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-bromo-4-cyano-6-hydroxybenzoate: Similar structure but with different substitution pattern.

    Ethyl 4-chloro-2-cyano-6-hydroxybenzoate: Chlorine atom instead of bromine.

    Ethyl 4-bromo-2-cyano-6-methoxybenzoate: Methoxy group instead of hydroxy group.

Uniqueness

Ethyl 4-bromo-2-cyano-6-hydroxybenzoate is unique due to the specific arrangement of functional groups, which can impart distinct chemical reactivity and biological activity. The combination of bromine, cyano, and hydroxy groups makes it a versatile intermediate for various synthetic applications.

Properties

IUPAC Name

ethyl 4-bromo-2-cyano-6-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c1-2-15-10(14)9-6(5-12)3-7(11)4-8(9)13/h3-4,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJQOQRCEOEVNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1O)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-bromo-2-cyano-6-hydroxybenzoate
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Ethyl 4-bromo-2-cyano-6-hydroxybenzoate
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Ethyl 4-bromo-2-cyano-6-hydroxybenzoate
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Ethyl 4-bromo-2-cyano-6-hydroxybenzoate
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Ethyl 4-bromo-2-cyano-6-hydroxybenzoate
Reactant of Route 6
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Ethyl 4-bromo-2-cyano-6-hydroxybenzoate

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